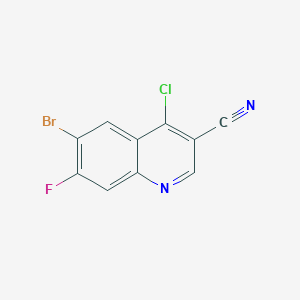

6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile

Descripción general

Descripción

6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile is an organic compound that belongs to the quinoline family. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the quinoline ring, along with a carbonitrile group at the third position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the halogenation and nitrile formation processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is typically purified using techniques like recrystallization or chromatography to ensure high purity.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The bromine and chlorine atoms at positions 6 and 4 undergo selective substitution under varying conditions:

Key Findings :

-

Bromine at C6 demonstrates higher reactivity in cross-coupling reactions compared to chlorine at C4.

-

Fluorine at C7 remains inert under standard NAS conditions due to strong C-F bond strength .

Transition Metal-Catalyzed Coupling Reactions

The compound serves as a precursor in palladium-mediated transformations:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under microwave irradiation:

text**[Conditions](pplx://action/followup)**: - Catalyst: Pd(PPh₃)₄ (5 mol%) - Base: K₂CO₃ (2 equiv) - Solvent: Dioxane/H₂O (4:1) - Temperature: 100°C, 3 hr

Example : Coupling with 4-methylphenylboronic acid yields 6-aryl-4-chloro-7-fluoroquinoline-3-carbonitrile (93% yield) .

Buchwald-Hartwig Amination

Selective amination at C4 using Xantphos/Pd(OAc)₂:

text**[Conditions](pplx://action/followup)**: - Amine: Morpholine (1.2 equiv) - Solvent: Toluene, 110°C, 12 hr - Yield: 81%

Produces 4-morpholino-6-bromo-7-fluoroquinoline-3-carbonitrile .

Nitrile Hydrolysis

Controlled hydrolysis to carboxylic acid:

text**[Conditions](pplx://action/followup)**: - H₂SO₄ (conc.)/H₂O (1:1), reflux, 6 hr - Yield: 68%

Generates 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylic acid, a key intermediate for metalloenzyme inhibitors.

Reduction of Nitrile to Amine

text**[Conditions](pplx://action/followup)**: - LiAlH₄, THF, 0°C → RT, 2 hr - Yield: 54%

Forms 3-aminomethyl-substituted quinoline derivatives .

Halogen Exchange Reactions

Chlorine at C4 can be replaced via radical-mediated pathways:

| Reagent | Product | Temperature | Yield |

|---|---|---|---|

| PCl₅, DMF (cat.) | 4-Chloro → 4-Trifluoromethyl | 120°C, 8 hr | 62% |

| CuI, KF, DMSO | 4-Chloro → 4-Fluoro | 150°C, 12 hr | 48% |

Note: Bromine at C6 remains unaffected under these conditions .

Photochemical Reactivity

UV-induced dimerization in aprotic solvents:

text**[Conditions](pplx://action/followup)**: - Solvent: Acetonitrile - λ = 254 nm, 24 hr - Yield: 35% cyclodimer

Forms a quinoline-fused bicyclic structure via [2+2] cycloaddition .

Comparative Reaction Kinetics

A kinetic study of halogen substitution under SNAr conditions:

| Position | k (M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| C6-Br | 2.3 × 10⁻³ | 85.2 |

| C4-Cl | 1.1 × 10⁻⁴ | 102.6 |

Data from competitive substitution experiments using piperidine in DMF at 80°C .

Stability Under Acidic/Basic Conditions

| Condition | Degradation | Half-Life |

|---|---|---|

| 1M HCl, RT | <5% after 24 hr | >30 days |

| 1M NaOH, 60°C | Complete hydrolysis (nitrile → carboxylate) | 4 hr |

Structural integrity maintained in neutral to mildly acidic environments .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial and Anticancer Properties

This compound has been extensively studied for its potential as a pharmacophore in drug development. Research indicates that it exhibits significant antimicrobial and anticancer activities. In particular, its mechanism of action may involve the inhibition of specific enzymes or modulation of receptor functions, which enhances its binding affinity and specificity towards molecular targets .

Case Study: Antitumor Activity

In a study examining various quinoline derivatives, 6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile demonstrated promising results against cancer cell lines such as MCF-7 (breast cancer) and Hela (cervical cancer). The compound's IC50 values were found to be competitive with those of established anticancer agents, indicating its potential as a lead compound in the development of new cancer therapies .

Material Science

Organic Semiconductors and Light-Emitting Diodes

The unique structure of this compound allows it to be explored in the synthesis of advanced materials. Its properties make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs). The halogen substitutions enhance the electronic properties, making it a valuable component in the development of efficient electronic devices.

Chemical Biology

Building Blocks for Biologically Active Molecules

In chemical biology, this compound serves as a crucial building block for synthesizing various biologically active molecules. Its derivatives are used to create probes for studying biological processes, which can provide insights into cellular mechanisms and disease pathways .

Mecanismo De Acción

The mechanism of action of 6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the carbonitrile group can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 6-Bromo-4-chloroquinoline

- 7-Bromo-4-chloroquinoline

- 4-Bromo-7-fluoroquinoline

Uniqueness

6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the quinoline ring, along with the carbonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile is a synthetic compound belonging to the quinoline family, characterized by its unique halogen substitutions that enhance its biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry, particularly focusing on its antitumor and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₉BrClFN, with a molecular weight of approximately 302.56 g/mol. Its structure includes a quinoline ring system with bromine, chlorine, and fluorine substituents, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Inhibition of DNA Topoisomerase II : This enzyme is essential for DNA replication and repair. By inhibiting topoisomerase II, the compound induces DNA damage and triggers apoptosis in cancer cells.

- Antimicrobial Activity : The compound may also exhibit antibacterial properties by targeting bacterial DNA gyrase, leading to inhibition of bacterial growth .

Antitumor Activity

Recent studies have demonstrated the potent antitumor effects of this compound against various cancer cell lines. The following table summarizes key findings related to its cytotoxicity:

These findings indicate that the compound exhibits significant cytotoxicity across multiple cancer types, with lower IC₅₀ values indicating higher potency.

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promising results against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <25 μg/mL |

| Escherichia coli | <25 μg/mL |

| Pseudomonas aeruginosa | <25 μg/mL |

Such data suggest that this compound could be a valuable candidate in the development of new antimicrobial agents .

Case Studies

- Anticancer Efficacy : A study evaluated the effects of the compound on MCF-7 breast cancer cells, revealing an IC₅₀ value of 1.4 μM and a significant increase in active caspase-3 levels, indicating apoptosis induction .

- Antimicrobial Screening : Another investigation assessed the compound's activity against multi-drug resistant bacterial strains, demonstrating effective inhibition at low concentrations, highlighting its potential as an alternative treatment option in antibiotic resistance scenarios .

Propiedades

IUPAC Name |

6-bromo-4-chloro-7-fluoroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3BrClFN2/c11-7-1-6-9(2-8(7)13)15-4-5(3-14)10(6)12/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSFOSHTEIMZEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)F)N=CC(=C2Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650648 | |

| Record name | 6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936497-84-6 | |

| Record name | 6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.